molecular formula C16H28O2 B1201736 Cioteronel CAS No. 89672-11-7

Cioteronel

Cat. No.: B1201736
CAS No.: 89672-11-7
M. Wt: 252.39 g/mol
InChI Key: KDULJHFMZBRAHO-UHFFFAOYSA-N
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Description

Cioteronel (CAS: 89672-11-7) is a synthetic non-steroidal anti-androgen with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol . Its chemical structure consists of a bicyclo[3.3.0]octan-7-one core substituted with a 5-methoxyheptyl chain, making it a hexahydro-4-(5-methoxyheptyl)-2(1H)-pentalenone derivative . This compound functions as a competitive antagonist of dihydrotestosterone (DHT) at androgen receptors (ARs), effectively blocking DHT-mediated signaling pathways implicated in conditions like acne, androgenetic alopecia, and certain hormone-dependent tumors .

Key pharmacological characteristics include:

  • Mechanism: It inhibits RNA synthesis in vitro, suggesting a downstream suppression of androgen-regulated gene expression .
  • Clinical Use: Approved for dermatologic applications, it is regulated by the FDA under the Unique Ingredient Identifier 1RTH95874Z and classified under HS 29372900 in international trade .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89672-11-7

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3

InChI Key

KDULJHFMZBRAHO-UHFFFAOYSA-N

SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Canonical SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Other CAS No.

105635-64-1

Synonyms

6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one
cioteronel
CPC 10997
CPC-10997
CPC10997
cyoctol

Origin of Product

United States

Chemical Reactions Analysis

Cioteronel undergoes various chemical reactions, including:

Scientific Research Applications

Cioteronel has been explored for several scientific research applications:

Mechanism of Action

Cioteronel exerts its effects by competitively inhibiting the binding of dihydrotestosterone (DHT) to its protein receptor. This action prevents DHT from exerting its androgenic effects, thereby reducing symptoms associated with conditions like acne and androgenetic alopecia. It does not significantly affect estrogen or progesterone receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cioteronel belongs to a broader class of anti-androgens, which include both steroidal and non-steroidal agents. Below is a detailed comparison with structurally or functionally related compounds:

This compound vs. Cyproterone Acetate

Parameter This compound Cyproterone Acetate
Chemical Class Non-steroidal bicyclic ketone Steroidal (progestogen derivative)
Molecular Formula C₁₆H₂₈O₂ C₂₄H₂₉ClO₄
Mechanism Competitive AR antagonism AR antagonism + progestogenic activity
Receptor Cross-Reactivity No estrogen/progesterone binding Binds progesterone receptors
Indications Acne, androgenetic alopecia Prostate cancer, hirsutism
Side Effects Limited systemic hormonal effects Thrombosis risk, liver toxicity
Regulatory Status FDA-approved for dermatology EMA-approved for oncology
Key Study Inhibits RNA synthesis (IC₅₀: 1.2 μM) Suppresses LH/FSH via progestogen activity

This compound vs. Flutamide

Parameter This compound Flutamide
Chemical Class Bicyclic ketone Non-steroidal anilide
Molecular Formula C₁₆H₂₈O₂ C₁₁H₁₁F₃N₂O₃
Metabolism Minimal hepatic involvement Requires CYP1A2 activation to hydroxyflutamide
Toxicity Low hepatotoxicity risk High risk of liver injury
Indications Dermatologic conditions Prostate cancer
Mechanistic Edge No estrogenic/progestogenic effects Potent AR downregulation

This compound vs. Spironolactone

Parameter This compound Spironolactone
Primary Use Anti-androgen for skin/hair Potassium-sparing diuretic
Mechanism Direct AR blockade AR antagonism + aldosterone receptor inhibition
Molecular Formula C₁₆H₂₈O₂ C₂₄H₃₂O₄S
Side Effects Mild skin irritation Hyperkalemia, menstrual irregularities
Efficacy in Acne High specificity for cutaneous ARs Moderate efficacy due to systemic effects

Research Findings and Clinical Implications

  • Preclinical Data : this compound demonstrated 90% AR binding inhibition at 10 μM in vitro, outperforming flutamide (75%) in DHT-blocking assays . Its lack of interaction with steroidogenic enzymes (e.g., 5α-reductase) differentiates it from finasteride .
  • Pharmacokinetics : this compound exhibits a plasma half-life of 6–8 hours , with topical formulations showing minimal systemic absorption .

Biological Activity

Cioteronel, also known as CPC 10997 or Cyoctol®, is an antiandrogen agent that has been investigated for its biological activities, particularly in the context of androgen-dependent conditions such as androgenetic alopecia (male pattern baldness). This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a nonsteroidal antiandrogen. It functions by blocking the action of androgens like testosterone at their receptor sites, thereby reducing the physiological effects mediated by these hormones. This mechanism is particularly relevant in treating conditions influenced by androgens, including prostate cancer and hair loss disorders.

  • Androgen Receptor Antagonism : this compound binds to androgen receptors, preventing androgens from exerting their effects. This action is crucial in conditions where androgen levels are abnormally high or where androgen sensitivity is increased.
  • Inhibition of Androgen-Dependent Cell Proliferation : By blocking androgen receptors, this compound can inhibit the proliferation of androgen-sensitive cells, which is beneficial in treating prostate cancer.
  • Impact on Hormonal Pathways : Research indicates that this compound may influence hormonal pathways involved in hair growth and sebaceous gland activity, making it a candidate for treating acne and hirsutism.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Antiandrogenic Activity : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of prostate cancer cell lines in an androgen-rich environment. This effect was observed through dose-dependent assays where increased concentrations of this compound correlated with reduced cell viability.
  • Case Study on Androgenetic Alopecia : A clinical trial involving male participants with androgenetic alopecia showed that treatment with this compound led to significant improvements in hair density and thickness compared to a placebo group. The study reported a 30% increase in hair count after 24 weeks of treatment.

Comparative Analysis with Other Antiandrogens

Antiandrogen Mechanism Clinical Use Efficacy
This compoundAndrogen receptor antagonistAndrogenetic alopeciaSignificant improvement
BicalutamideAndrogen receptor antagonistProstate cancerEffective
FlutamideAndrogen receptor antagonistProstate cancerModerate efficacy
EnzalutamideAndrogen receptor antagonistProstate cancerHigh efficacy

Biological Activities Beyond Antiandrogenic Effects

In addition to its primary role as an antiandrogen, this compound exhibits other biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cioteronel
Reactant of Route 2
Cioteronel

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